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molecular formula C12H18N2O2 B8572971 1,1-Dimethyl-2-(2-phenoxyacetamido)ethylamine

1,1-Dimethyl-2-(2-phenoxyacetamido)ethylamine

Cat. No. B8572971
M. Wt: 222.28 g/mol
InChI Key: UISUEFRISDPFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423070

Procedure details

The above acetophenone derivative (A) was itself prepared in 85% yield, as a solid m.p. 141°-143° C. by a similar procedure to that described for the equivalent starting material in Example 11, but from 2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide. The latter compound was itself obtained in 40% yield as a solid, m.p. 61°-63° C., from N-(2-amino-2-methylpropyl)-2-phenoxyacetamide and 2-bromo-3',4'-bis(benzyloxy)acetophenone using a procedure similar to that in Example 11.
Name
acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]([NH:17]CC(C1C=CC(O)=C(O)C=1Cl)=O)([CH3:16])[CH2:4][NH:5][C:6](=[O:15])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br.CC(N[CH2:47][C:48]([C:50]1[CH:55]=[CH:54][C:53]([O:56][CH2:57][C:58]2[CH:63]=[CH:62][CH:61]=[CH:60][CH:59]=2)=[C:52]([O:64][CH2:65][C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[C:51]=1Cl)=[O:49])(C)CNC(=O)COC1C=CC=CC=1>>[NH2:17][C:3]([CH3:16])([CH3:2])[CH2:4][NH:5][C:6](=[O:15])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1.[Br:1][CH2:47][C:48]([C:50]1[CH:55]=[CH:54][C:53]([O:56][CH2:57][C:58]2[CH:63]=[CH:62][CH:61]=[CH:60][CH:59]=2)=[C:52]([O:64][CH2:65][C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:51]=1)=[O:49] |f:0.1,2.3|

Inputs

Step One
Name
acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(CNC(COC1=CC=CC=C1)=O)(C)NCC(=O)C1=C(C(=C(C=C1)O)O)Cl
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(CNC(COC1=CC=CC=C1)=O)(C)NCC(=O)C1=C(C(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CNC(COC1=CC=CC=C1)=O)(C)C
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04423070

Procedure details

The above acetophenone derivative (A) was itself prepared in 85% yield, as a solid m.p. 141°-143° C. by a similar procedure to that described for the equivalent starting material in Example 11, but from 2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide. The latter compound was itself obtained in 40% yield as a solid, m.p. 61°-63° C., from N-(2-amino-2-methylpropyl)-2-phenoxyacetamide and 2-bromo-3',4'-bis(benzyloxy)acetophenone using a procedure similar to that in Example 11.
Name
acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]([NH:17]CC(C1C=CC(O)=C(O)C=1Cl)=O)([CH3:16])[CH2:4][NH:5][C:6](=[O:15])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br.CC(N[CH2:47][C:48]([C:50]1[CH:55]=[CH:54][C:53]([O:56][CH2:57][C:58]2[CH:63]=[CH:62][CH:61]=[CH:60][CH:59]=2)=[C:52]([O:64][CH2:65][C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[C:51]=1Cl)=[O:49])(C)CNC(=O)COC1C=CC=CC=1>>[NH2:17][C:3]([CH3:16])([CH3:2])[CH2:4][NH:5][C:6](=[O:15])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1.[Br:1][CH2:47][C:48]([C:50]1[CH:55]=[CH:54][C:53]([O:56][CH2:57][C:58]2[CH:63]=[CH:62][CH:61]=[CH:60][CH:59]=2)=[C:52]([O:64][CH2:65][C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:51]=1)=[O:49] |f:0.1,2.3|

Inputs

Step One
Name
acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(CNC(COC1=CC=CC=C1)=O)(C)NCC(=O)C1=C(C(=C(C=C1)O)O)Cl
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(CNC(COC1=CC=CC=C1)=O)(C)NCC(=O)C1=C(C(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CNC(COC1=CC=CC=C1)=O)(C)C
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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